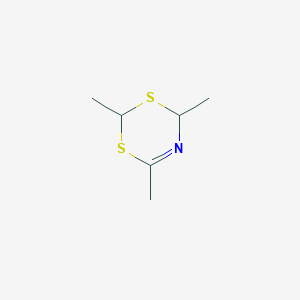

4H-1,3,5-Dithiazine, 2,4,6-trimethyl-

Description

Historical Context of Synthesis and Early Investigations

The history of dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is closely linked to the study of food chemistry. It is naturally formed through the reaction of acetaldehyde (B116499), hydrogen sulfide (B99878), and ammonia (B1221849). perfumerflavorist.com These precursors are generated during the thermal degradation of sulfur-containing amino acids, making thialdine (B1265449) a natural constituent in a wide variety of cooked foods, including beef, pork, and seafood. perfumerflavorist.com However, in some analytical procedures, it may also be an artifact formed during the extraction process. perfumerflavorist.comelsevierpure.com

Early synthetic preparations mimicked its natural formation. A patented process describes its preparation by first reacting an aldehyde group with aqueous ammonia in a mixture of acetaldehyde and another alkanal, followed by the reaction of the resulting Schiff base with hydrogen sulfide. chemicalbook.com This multicomponent reaction highlights a straightforward approach to constructing the dithiazine ring system.

Advanced Nomenclature and Stereochemical Considerations in Heterocyclic Systems

The nomenclature for this compound can be varied, reflecting different systematic naming conventions. The IUPAC name is 2,4,6-trimethyl-1,3,5-dithiazinane. nih.gov Due to the saturation of the ring, it is also referred to as 2,4,6-trimethylperhydro-1,3,5-dithiazine. chemeo.com The name "thialdine" is a commonly used trivial name. chemicalbook.comperfumerflavorist.com

Table 2: Synonyms and Identifiers for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 2,4,6-trimethyl-1,3,5-dithiazinane | nih.gov |

| Common Name | Thialdine | chemeo.com |

| Synonym | 2,4,6-Trimethyldihydro-1,3,5-dithiazine | nih.gov |

| Synonym | 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine | chemeo.com |

| InChI Key | FBMVFHKKLDGLJA-UHFFFAOYSA-N | chemeo.comnih.gov |

From a stereochemical perspective, the 1,3,5-dithiazine ring contains three chiral centers at carbons C2, C4, and C6, each bearing a methyl group. This leads to the possibility of several diastereomers. The commercially available and naturally occurring material is typically a mixture of these diastereomers, with each one being a racemic mixture. thegoodscentscompany.com

Significance within the Dithiazine Class of Heterocycles

The primary significance of dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine lies in its application as a flavoring agent. nih.gov Its potent meaty, roasted, and cooked notes make it a valuable ingredient for creating realistic savory flavors, especially for beef profiles, in the food industry. perfumerflavorist.com

Beyond its role in flavor chemistry, the broader class of 1,3,5-dithiazines holds considerable importance in other areas of chemistry. These heterocycles are key products in industrial processes aimed at scavenging hydrogen sulfide (H₂S). hw.ac.uknih.gov For instance, hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (MEA-triazine) is widely used as an H₂S scavenger in the oil and gas industry, and its reaction with H₂S leads to the formation of a dithiazine derivative, specifically 2-(1,3,5-dithiazinan-5-yl)ethanol. nih.govacs.org This reaction is crucial for neutralizing toxic and corrosive hydrogen sulfide. researchgate.net Furthermore, 1,3,5-dithiazinanes are investigated as polydentate ligands for the synthesis of coordination compounds, indicating their utility in inorganic and materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-4H-1,3,5-dithiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4-7-5(2)9-6(3)8-4/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYXFXOCHNOCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(SC(S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dihydro 2,4,6 Trimethyl 4h 1,3,5 Dithiazine and Analogues

Classical Synthetic Pathways

Traditional methods for constructing the 1,3,5-dithiazine ring often rely on the straightforward condensation of simple, readily available precursors.

Condensation Reactions Involving Acetaldehyde (B116499) Ammonia (B1221849) Trimer and Hydrogen Sulfide (B99878)

The formation of 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine can be achieved through the reaction of acetaldehyde, ammonia, and hydrogen sulfide. This reaction is a cornerstone in the classical synthesis of this compound and is believed to mimic its natural formation pathway. In biological systems, the compound is generated from the degradation of sulfur-containing amino acids, which provide the necessary components: acetaldehyde, ammonia, and hydrogen sulfide perfumerflavorist.com.

In a laboratory setting, this reaction can be performed by combining these three components. Acetaldehyde ammonia trimer (paratrifluoroacetaldehyde), a stable source of acetaldehyde and ammonia, is often used as a starting material. The reaction proceeds by the condensation of these precursors to form the heterocyclic dithiazine ring.

Multi-Component Reactions for Dithiazine Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer an efficient route to complex molecules like dithiazines. One notable example is the formation of 5,6-dihydro-1,3,5-dithiazine derivatives through a Mannich-type reaction. This approach involves the reaction of dithiolates, derived from compounds with an active methylene (B1212753) group, with formaldehyde (B43269) and a primary amine. This method provides a versatile pathway to various substituted dithiazines.

| Starting Material (Dithiolate Precursor) | Amine | Aldehyde | Product |

| Compounds with active methylene groups | Primary Amine | Formaldehyde | 5,6-dihydro-1,3,5-dithiazine |

| Sulfonamides | Primary Amine | Formaldehyde | 5-sulfonyl-5,6-dihydro-1,3,5-dithiazine |

This table illustrates the general components of the Mannich-type reaction for the synthesis of dihydro-1,3,5-dithiazine cores.

Contemporary Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and versatile methods. For dithiazine synthesis and derivatization, this includes exploring various catalytic systems and novel reaction pathways.

Transamination Reactions in Dithiazinane Synthesis

Transamination is a chemical reaction that involves the transfer of an amino group from one molecule to another, typically from an amino acid to a keto acid. This process is fundamental in biochemistry and is catalyzed by enzymes known as transaminases (or aminotransferases). These reactions are crucial for the synthesis of non-essential amino acids. While transamination is a powerful tool in modern organic synthesis for creating chiral amines and amino acids, its direct application to form the core 1,3,5-dithiazinane ring is not widely documented in available literature. The strategy remains a potential, though underexplored, avenue for the synthesis of novel dithiazine analogues.

Transition Metal Catalysis in Dithiazine Compound Derivatization

Transition metal catalysis is a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Techniques such as palladium-catalyzed C-H functionalization and cross-coupling reactions are widely used to modify heterocyclic compounds. These methods allow for the introduction of various functional groups onto a pre-existing molecular scaffold.

While these catalytic strategies have been extensively applied to other nitrogen-containing heterocycles like 1,3,5-triazines and pyridines, their specific use for the derivatization of the 1,3,5-dithiazine ring is not prominently featured in the surveyed literature. Nevertheless, the principles represent a significant contemporary strategy for the potential functionalization of dithiazine compounds.

| Catalyst Type | Reaction Type | Application on Analogous Heterocycles |

| Palladium (Pd) | C-H Acetoxylation/Halogenation | Functionalization of diaryl 1,3,5-triazines rmit.edu.vnresearchgate.net. |

| Rhodium (Rh) | C-H Activation/Annulation | Synthesis of isoquinolones rsc.org. |

| Copper (Cu) | Ullmann C-N Coupling | Synthesis of substituted 1,3,5-triazine (B166579) derivatives nih.gov. |

| Palladium (Pd) | Cascade Cyclization | Synthesis of polyheterocyclic compounds bris.ac.uk. |

This table provides examples of transition metal-catalyzed reactions used to derivatize analogous heterocyclic systems, illustrating the potential for application to dithiazine compounds.

Cyclocondensation Approaches to Dithiazine Cores

Cyclocondensation reactions are a powerful strategy for forming heterocyclic rings. A specific method for synthesizing the 2,4,6-trimethyl-4H-1,3,5-dithiazine core involves the Lewis acid-catalyzed cyclization of a thioamide with acetaldehyde and hydrogen sulfide. In this approach, an N-(1-ethoxyethyl)thioamide intermediate is first formed from thioacetamide. This intermediate then undergoes cyclization with acetaldehyde and hydrogen sulfide, catalyzed by borontrifluoride etherate, to yield the 4H-1,3,5-dithiazine ring perfumerflavorist.com. Subsequent reduction of the double bond can furnish the final dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine perfumerflavorist.com. This catalytic approach offers a controlled and efficient route to the desired heterocyclic system.

Mannich Reaction Applications in Dithiazine Synthesis

The Mannich reaction serves as a important method for the synthesis of 5,6-dihydro-1,3,5-dithiazines. This multicomponent reaction typically involves the condensation of a compound containing an active methylene group, formaldehyde, and a primary amine in the presence of carbon disulfide. The in situ generated dithiolates from the active methylene compound and carbon disulfide react with formaldehyde and the primary amine to form the dithiazine ring.

While a direct, detailed synthesis of 2,4,6-trimethyl-4H-1,3,5-dithiazine via a one-pot Mannich reaction from basic precursors is not extensively documented in readily available literature, the fundamental principles of the Mannich reaction for analogous structures suggest a plausible pathway. Such a synthesis would likely involve the reaction of a suitable precursor that can generate a dithiolate, with acetaldehyde (as a source of the methyl groups at positions 2 and 6) and methylamine (for the N-methyl group at position 4).

A general representation of the Mannich reaction for the formation of a substituted 5,6-dihydro-1,3,5-dithiazine ring is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Active Methylene Compound | Carbon Disulfide | Formaldehyde | Primary Amine | Substituted 5,6-dihydro-1,3,5-dithiazine |

This approach highlights the versatility of the Mannich reaction in constructing the core dithiazine scaffold, which can then be further modified or used to generate a variety of substituted derivatives.

Preparation of Substituted Dithiazine Derivatives

The synthesis of substituted dithiazine derivatives allows for the fine-tuning of the molecule's physicochemical and biological properties. Methodologies have been developed to introduce substituents at the nitrogen atom (N-substitution), at the carbon atoms of the heterocyclic ring (C-substitution), and to create polysubstituted dithiazine structures.

Synthesis of N-Substituted Dithiazinanes

A significant route for the synthesis of N-substituted 1,3,5-dithiazinanes involves the reaction of N-methyl-1,3,5-dithiazinane with various primary amines, particularly aromatic amines. researchgate.net This transamination-like reaction provides an effective means to introduce aryl and other substituents at the nitrogen atom of the dithiazine ring.

The reaction is typically carried out in the presence of a catalyst, with salts of transition and rare earth metals being particularly effective. researchgate.net For instance, the reaction of N-methyl-1,3,5-dithiazinane with aniline derivatives can be catalyzed by samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O) to yield the corresponding N-aryl-1,3,5-dithiazinanes in good yields. researchgate.net

The general scheme for this reaction is as follows:

| Starting Material | Reagent | Catalyst | Product |

| N-methyl-1,3,5-dithiazinane | Aromatic Amine (e.g., Aniline) | Sm(NO₃)₃·6H₂O | N-aryl-1,3,5-dithiazinane |

This method offers a straightforward approach to a variety of N-substituted dithiazinanes, which are valuable intermediates for further chemical transformations and for the exploration of their biological activities.

Generation of Alkyl-Substituted Dithiazine Homologues

The introduction of alkyl groups at the carbon atoms (C-2, C-4, and C-6) of the 1,3,5-dithiazine ring leads to the formation of alkyl-substituted homologues. While specific, high-yield methods for the direct C-alkylation of a pre-formed 2,4,6-trimethyl-4H-1,3,5-dithiazine are not widely reported, the synthesis of such homologues can be envisioned through the judicious choice of starting materials in cyclization reactions.

For instance, adapting the Mannich reaction described earlier (Section 2.2.4) by using different aldehydes in place of formaldehyde or acetaldehyde would theoretically lead to dithiazines with various alkyl or aryl substituents at the C-2, C-4, and C-6 positions. The selection of the appropriate aldehyde is crucial for dictating the substitution pattern on the carbon atoms of the resulting dithiazine ring.

A hypothetical reaction to generate a C-alkyl substituted homologue could involve:

| Reactant 1 | Reactant 2 | Aldehyde | Amine | Product |

| Dithiolate Precursor | Carbon Disulfide | Alkyl Aldehyde (R-CHO) | Methylamine | C-alkyl substituted 1,3,5-dithiazine |

Further research and development in this area are necessary to establish efficient and selective methods for the synthesis of a broad range of C-alkyl substituted dithiazine homologues.

Synthesis of Poly-substituted Dithiazine Scaffolds

The creation of dithiazine scaffolds with multiple substituents on both the nitrogen and carbon atoms presents a synthetic challenge that requires a strategic combination of the methodologies described above or the development of novel synthetic routes. The synthesis of such polysubstituted dithiazines would allow for a comprehensive exploration of the structure-activity relationships of this class of compounds.

One potential approach to polysubstituted dithiazines could involve a multi-step synthesis. This might begin with the formation of a C-substituted dithiazine ring using an appropriate aldehyde in a cyclization reaction. The resulting C-substituted dithiazine could then undergo N-substitution to introduce a different group at the nitrogen atom.

Alternatively, a one-pot reaction with a combination of different aldehydes and a primary amine could potentially lead to a mixture of polysubstituted dithiazines, which would then require separation and characterization. The development of selective and high-yielding methods for the synthesis of polysubstituted dithiazine scaffolds remains an active area of research in heterocyclic chemistry.

Chemical Reactivity and Mechanistic Investigations of Dihydro 2,4,6 Trimethyl 4h 1,3,5 Dithiazine

Stability and Degradation Pathways

The stability of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, also known as thialdine (B1265449), is a critical factor in its application, particularly in the flavor industry. Under normal ambient temperatures, the compound is considered stable. nih.gov However, its behavior under thermal stress and its potential to form as an artifact in complex chemical environments are areas of scientific interest.

Detailed thermal decomposition profiles for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine are not extensively documented in publicly available literature. However, thermochemical data provides insight into its energetic properties. The standard solid enthalpy of combustion (ΔH°c) has been determined to be -5286.90 kJ/mol, and the solid phase enthalpy of formation at standard conditions (ΔH°f) is -138.00 kJ/mol. chemeo.com

While specific decomposition byproducts have not been characterized, the thermal treatment of related sulfur and nitrogen-containing heterocycles often leads to the fragmentation of the ring system. For analogous compounds, thermal decomposition can result in the elimination of small molecules like hydrogen sulfide (B99878) or ammonia (B1221849), leading to a variety of smaller organic fragments. The exact nature of the byproducts would depend on the specific conditions of decomposition, such as temperature, pressure, and the presence of other reactive species.

Thermochemical Data for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Property | Value | Unit |

| Standard solid enthalpy of combustion | -5286.90 | kJ/mol |

| Solid phase enthalpy of formation | -138.00 | kJ/mol |

| Enthalpy of fusion | 22.18 | kJ/mol |

| Enthalpy of vaporization | 47.14 | kJ/mol |

| Data sourced from NIST Webbook and Cheméo. chemeo.com |

Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is recognized for its roasted, meaty odor and is used as a flavoring agent in various food products. thegoodscentscompany.com Its constituent components—acetaldehyde (B116499), ammonia, and hydrogen sulfide—are common in many biological and food systems, particularly during thermal processing like cooking. This raises the possibility of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine forming as an analytical artifact during the chemical analysis of such complex matrices. The conditions used in analytical techniques, such as gas chromatography, which involve high temperatures, could potentially facilitate the reaction between these precursors if present in the sample, leading to the in-situ formation of the dithiazine.

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is characterized by the presence of both sulfur and nitrogen heteroatoms, which can act as sites for nucleophilic and electrophilic attack.

The reaction of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine with hydrogen sulfide is of particular interest, especially in the context of H2S scavenging from natural gas, where related triazine compounds are used. The formation of this dithiazine is a key step in the reaction of 1,3,5-trimethylhexahydrotriazine with H2S. nih.govaau.dk The mechanism involves the protonation of a nitrogen atom in the triazine ring, followed by a nucleophilic attack of a bisulfide ion (HS⁻), leading to ring opening. nih.gov A subsequent reaction with another H2S molecule and cyclization results in the formation of the dithiazine. nih.govresearchgate.net

Further reaction of the dithiazine with H2S to form a trithiane (a six-membered ring with three sulfur atoms) is reportedly not observed under typical conditions. aau.dk This suggests that the dithiazine ring is relatively stable towards further substitution by sulfur species under these conditions. The reaction is exothermic, and the dithiazine represents a thermodynamic sink in the reaction pathway from triazine. nih.gov

Reaction Steps for Dithiazine Formation from Triazine and H₂S

| Step | Reactants | Intermediate/Product | Energy Barrier (kcal/mol) |

| 1 | Triazine + H₂S | Protonated Triazine + HS⁻ | 24.49 |

| 2 | Protonated Triazine + HS⁻ | Ring-opened intermediate | - |

| 3 | Ring-opened intermediate + H₂S | Dithiazine + Amine | - |

| Data derived from computational studies on related triazine-H₂S reactions. nih.gov |

Ring Transformations and Rearrangement Mechanisms

The 1,3,5-dithiazine ring system can potentially undergo various transformations and rearrangements, a common feature of heterocyclic compounds. While specific studies on Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine are scarce, mechanisms observed in related sulfur-nitrogen heterocycles can be considered.

One possible pathway is a ring contraction. For instance, thermolysis of certain pyrazolo[3,4-e] nih.govthegoodscentscompany.compharmaron.comdithiazines leads to a ring-contracted 1H-pyrazolo[3,4-d]thiazole. acs.org This process is thought to occur via a thermally mediated 6π electrocyclic ring opening, followed by recyclization and loss of a sulfur atom. acs.org

Another potential mechanism is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. In this process, a nucleophile attacks the ring, leading to its opening and subsequent recyclization to form a new heterocyclic system. This has been observed in the reaction of dithiazolylidenes with amines to form fused dithiazines. acs.org Such transformations are often dependent on the specific substituents on the ring and the nature of the attacking nucleophile.

Degenerate ring transformations, where one heteroatom in the ring is exchanged for an atom of the same element from the nucleophile, have also been observed in pyrimidinium salts with ammonia, suggesting that such pathways could be possible for dithiazines under specific conditions. wur.nl

Interconversion with Related Heterocyclic Systems (e.g., Thiadiazines, Dithiazoles)

The formation of dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is often a result of a sequential reaction process originating from its nitrogen-containing analogue, 1,3,5-trimethylhexahydro-s-triazinane. This conversion is a key example of interconversion between different heterocyclic systems, proceeding through a transient thiadiazine intermediate.

The established mechanism involves the reaction of the parent triazinane with hydrogen sulfide (H₂S) in a series of nucleophilic substitution reactions. hw.ac.ukaau.dk The first substitution of a nitrogen atom by sulfur yields the corresponding 1,3,5-thiadiazine. In many related systems, such as those derived from monoethanolamine (MEA), this thiadiazine intermediate is highly reactive and transient, immediately reacting further with H₂S to form the more stable dithiazine ring. hw.ac.ukacs.org

However, in the case of the 1,3,5-trimethylhexahydrotriazine, the resulting thiadiazine intermediate is noted to be more stable and can be observed within the reaction sequence. hw.ac.uk This allows for a clearer observation of the stepwise conversion: Triazinane → Thiadiazine → Dithiazine. Research has confirmed that the thiadiazine can be stable enough to be separated and isolated, allowing for its identification via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. aau.dk The reaction sequence generally terminates at the dithiazine stage, as the third substitution to form 1,3,5-trithiane (B122704) is not favored under typical conditions. hw.ac.ukaau.dk

The following table summarizes the key steps in the interconversion process starting from the corresponding triazinane.

| Step | Reactant | Reagent | Intermediate/Product | Observation |

| 1 | 1,3,5-Trimethylhexahydro-s-triazinane | H₂S | 2,4,6-Trimethyl-1,3,5-thiadiazine | A stable, observable intermediate is formed in this specific system. hw.ac.uk |

| 2 | 2,4,6-Trimethyl-1,3,5-thiadiazine | H₂S | Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine | The final, stable product of the reaction sequence. hw.ac.ukaau.dk |

Fragmentation Mechanisms and Structural Elucidation of Intermediates

The structural elucidation of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine and its reaction intermediates often relies on mass spectrometry (MS). The fragmentation patterns observed in MS analysis provide critical insights into the molecule's structure and stability. While specific, detailed fragmentation studies on this exact compound are not extensively published, the fragmentation mechanisms can be predicted based on the general principles of mass spectrometry for heterocyclic compounds. youtube.comlibretexts.orgnih.gov

Common fragmentation pathways for such molecules under electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfur and nitrogen heteroatoms is a common pathway for amines and thioethers. libretexts.org This could lead to the loss of methyl groups or ring-opening fragmentation.

Ring Cleavage: The heterocyclic ring can fragment through various pathways, including retro-Diels-Alder (RDA) type reactions or sequential bond cleavages, leading to the formation of smaller, stable ions and neutral molecules. nih.gov

Loss of Small Molecules: Ejection of stable neutral molecules such as H₂S or thioformaldehyde (B1214467) (CH₂S) could occur. The generation of thioformaldehyde has been proposed as a key step in the subsequent polymerization of related dithiazine structures. google.com

In the context of its formation as a byproduct in industrial processes, electrospray ionization mass spectrometry (ESI-MS) has been used. researchgate.net These analyses indicate that under certain conditions, the dithiazine ring can decompose into smaller molecules, which can then undergo condensation reactions, leading to the formation of polymeric material. researchgate.net This decomposition represents a practical example of its fragmentation behavior.

The following table outlines plausible fragmentation patterns for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine based on established mass spectrometry principles.

| Fragmentation Type | Proposed Mechanism | Potential Fragment Ions |

| Ring Opening | Cleavage of C-S and C-N bonds. | Formation of linear thio-imminium ions. |

| Alpha-Cleavage | Loss of a substituent adjacent to a heteroatom. | [M-CH₃]⁺ |

| Polymerization Initiator | Ring opening to generate reactive species. | Generation of transient thioformaldehyde. google.com |

Comparative Chemical Behavior with Related Heterocyclic Frameworks

Dithiazine vs. Triazinane Reactivity Disparities

A significant disparity in chemical reactivity exists between dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine and its precursor, 1,3,5-trimethylhexahydro-s-triazinane. The primary difference is observed in their reaction with nucleophiles like hydrogen sulfide.

1,3,5-triazinanes readily react with H₂S, leading to the substitution of one and then a second amine function to form the corresponding thiadiazine and dithiazine. hw.ac.ukaau.dk This reactivity is attributed to the nature of the nitrogen atom in the ring, which can be protonated, making the attached amine a good leaving group and facilitating nucleophilic attack at the adjacent carbon atom. aau.dkacs.org

In stark contrast, the resulting 1,3,5-dithiazine is comparatively unreactive toward further substitution by H₂S. The reaction effectively stops after the formation of the dithiazine, and the corresponding 1,3,5-trithiane is generally not formed in any significant quantity. hw.ac.uknih.gov This lack of reactivity is explained by several electronic factors. Firstly, sulfur is a poorer leaving group than the protonated amine function. Secondly, computational studies on related systems show a high negative charge density on the sulfur atoms in the dithiazine ring. This electronic state likely repels the approach of the nucleophilic bisulfide anion (HS⁻), sterically and electronically hindering the third substitution reaction. hw.ac.uk The energy barrier for the third substitution to form trithiane has been calculated to be significantly high (e.g., ~59 kcal/mol in a related system), making the reaction kinetically unfavorable compared to other pathways like polymerization. acs.orgresearchgate.net

| Heterocycle | Reactivity with H₂S | Key Mechanistic Feature | Resulting Product |

| 1,3,5-Triazinane | High | Protonation of ring nitrogen facilitates ring opening; amine is a good leaving group. aau.dkacs.org | 1,3,5-Dithiazine hw.ac.uk |

| 1,3,5-Dithiazine | Low / None | Sulfur is a poor leaving group; high negative charge on ring sulfurs repels nucleophiles. hw.ac.uk | No further reaction to trithiane. nih.gov |

Structural and Electronic Influences on Reactivity Compared to Trioxanes

When comparing the reactivity of dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine with its oxygen analogue, 2,4,6-trimethyl-1,3,5-trioxane, the differences are even more pronounced. Under the conditions where triazinanes readily react with hydrogen sulfide, 1,3,5-trioxane (B122180) and its 2,4,6-trimethyl derivative are found to be completely unreactive. acs.orgresearchgate.net

This inertness of the trioxane (B8601419) ring stems from the fundamental properties of the oxygen heteroatom compared to nitrogen.

Leaving Group Ability: The ether oxygen within the trioxane ring is a very poor leaving group. Unlike the nitrogen in a triazinane, it cannot be easily protonated to form a stable leaving group (like H₂O) under the typical reaction conditions.

Nucleophilic Attack: The C-O bonds in the trioxane are less polarized and the carbon atoms are less electrophilic compared to the corresponding carbons in a protonated triazinane. This makes nucleophilic attack by species like HS⁻ significantly more difficult.

The triazinane's reactivity is fundamentally enabled by the basicity of its nitrogen atoms, which provides a low-energy pathway for acid-catalyzed ring opening and substitution. acs.org The trioxane framework lacks this feature, rendering it stable and unreactive towards hydrolysis or thiolysis under the same set of conditions. acs.orgresearchgate.net This highlights the profound influence of the heteroatom's identity on the chemical behavior of six-membered heterocyclic systems.

Advanced Spectroscopic and Chromatographic Characterization of Dihydro 2,4,6 Trimethyl 4h 1,3,5 Dithiazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, offering detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Comprehensive ¹H NMR Spectral Analysis for Stereochemical Assignment

Proton (¹H) NMR spectroscopy is particularly powerful for assigning the stereochemistry of the three methyl groups on the dithiazine ring. The most common isomer of this compound, often referred to as thialdine (B1265449), adopts an all-cis configuration where all three methyl groups are in equatorial positions on a chair-like conformation of the six-membered ring. ingenieria-analitica.com

The ¹H NMR spectrum provides key data to support this assignment. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the protons are indicative of their chemical environment and spatial relationship with neighboring protons.

Table 1: Hypothetical ¹H NMR Data for cis-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2, C4, C6) | 1.3 - 1.5 | Doublet | 6.5 - 7.0 |

| CH (at C2, C4, C6) | 4.0 - 4.5 | Quartet | 6.5 - 7.0 |

| NH | 2.0 - 3.0 | Broad Singlet | - |

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

The doublet for the methyl protons arises from coupling with the adjacent methine proton. The quartet for the methine protons is a result of being coupled to the three protons of the methyl group. The broad singlet for the N-H proton is characteristic and its chemical shift can be influenced by solvent and concentration. The specific coupling constants and chemical shifts of the ring protons are crucial in confirming the chair conformation and the equatorial orientation of the methyl groups, which minimizes steric hindrance, leading to a more stable molecule.

Carbon-13 NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the number of different carbon environments.

For Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, the symmetry of the all-cis isomer would result in a simplified spectrum. The three methine carbons (C2, C4, C6) would be chemically equivalent, as would the three methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for cis-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (at C2, C4, C6) | 20 - 25 |

| CH (at C2, C4, C6) | 50 - 60 |

Note: This is a predicted spectrum based on typical values for similar heterocyclic compounds.

The chemical shifts are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms, causing the ring carbons to appear at a lower field compared to simple alkanes. This data is instrumental in confirming the carbon skeleton of the molecule.

Multi-dimensional NMR Techniques (e.g., Nuclear Overhauser Effect for Stereostructure Confirmation)

Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, provide through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This is a powerful tool for confirming the stereochemistry of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine.

In the context of the all-cis isomer, NOE experiments would be expected to show correlations between the axial protons on the dithiazine ring and the protons of the equatorial methyl groups. Specifically, an NOE would be observed between the methine protons (CH) and the protons of their attached methyl groups (CH₃). More importantly, NOE correlations between the equatorial methyl groups would be weak or absent, while correlations between axial and equatorial protons on adjacent carbons would be observed, further solidifying the chair conformation and the relative stereochemistry of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Molecular Ion Analysis and Fragmentation Pathway Mapping

In a mass spectrum of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (163.3 g/mol ). The fragmentation of the molecular ion upon electron ionization provides a unique fingerprint that can be used for identification and structural elucidation.

The fragmentation of the dithiazine ring is expected to occur at the weaker C-S and C-N bonds. Common fragmentation pathways would likely involve the loss of methyl groups, cleavage of the ring to form smaller sulfur- and nitrogen-containing fragments, and rearrangements.

Table 3: Plausible Mass Fragments of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| m/z | Plausible Fragment Structure/Loss |

| 163 | [C₆H₁₃NS₂]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 118 | [M - CH₃ - CH₂S]⁺ or [C₄H₈NS]⁺ |

| 74 | [CH₃CHSNHCH₃]⁺ |

| 61 | [CH₃CHS]⁺ |

| 42 | [CH₃CN]⁺ |

Note: This table represents a hypothetical fragmentation pathway. The actual observed fragments and their relative intensities can vary based on the mass spectrometer's settings.

Mapping these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and provides strong evidence for its proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, being a volatile flavor compound, is well-suited for GC-MS analysis. This technique is widely used in the food and fragrance industries for the volatile profiling of complex mixtures. nih.gov

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and polarity on a GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then compared to a library of known spectra for identification.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, also known by its common name thialdine, X-ray diffraction studies have been instrumental in confirming its solid-state conformation.

Research has shown that thialdine predominantly exists in the all-cis configuration, where the three methyl groups at positions 2, 4, and 6 of the dithiazine ring are all on the same side of the ring's plane. wikipedia.org This specific stereochemistry is a critical factor in its characteristic aroma profile. While the synthesis of thialdine can theoretically produce multiple cis-trans isomers, the all-cis isomer is the form that is practically isolated and characterized. wikipedia.org

Advanced Chromatographic Separation Methods

Chromatographic techniques are indispensable for the analysis of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, enabling its separation from complex mixtures, assessment of its purity, and resolution of its various isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. In the context of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, which is found in a variety of cooked foods, HPLC is crucial for its isolation and purity determination from complex food matrices. perfumerflavorist.comnih.gov The analysis of sulfur-containing flavor compounds often employs reversed-phase HPLC. mdpi.com

Given that Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is used as a flavoring agent, HPLC methods developed for food additives, particularly synthetic dyes, can provide a framework for its analysis. mdpi.com These methods often utilize C18 columns and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector.

Table 1: Illustrative HPLC Parameters for Analysis of Related Food Additives

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile and Ammonium Acetate (B1210297) Buffer |

| Detection | DAD or UV-Vis |

| Application | Purity assessment and quantification in food matrices |

Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine possesses multiple chiral centers, leading to the existence of enantiomers and diastereomers. thegoodscentscompany.com The separation of these stereoisomers is critical as they can exhibit different sensory properties. Chiral chromatography is the premier technique for achieving such separations. nih.govyoutube.com

The separation can be accomplished through two main approaches in HPLC: using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. youtube.com For compounds with multiple chiral centers, a combination of chiral and achiral chromatography in series can be a powerful strategy to achieve full separation of all stereoisomers.

While specific chiral separation methods for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine are not extensively documented in public literature, the principles of chiral chromatography are well-established for resolving stereoisomers of similar heterocyclic compounds.

Table 2: General Approaches for Chiral Separation

| Method | Principle |

|---|---|

| Chiral Stationary Phase (CSP) | Enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times. |

| Chiral Derivatization | Racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on an achiral column. |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine. nist.gov It is widely used in the flavor and fragrance industry for quality control and the analysis of complex aroma mixtures. The NIST WebBook indicates the availability of GC data for this compound, and PubChem provides experimental Kovats retention indices, which are valuable for compound identification. nist.govnih.gov

A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. For identification purposes, a mass spectrometer (MS) is often coupled with the GC (GC-MS), providing structural information based on the fragmentation pattern of the molecule.

Table 3: Reported Kovats Retention Indices for Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Stationary Phase Type | Kovats Index |

|---|---|

| Standard Non-Polar | 1150, 1166.9, 1168, 1174, 1181, 1194, 1202, 1204, 1211 |

| Standard Polar | 1670, 1745, 1747, 1750, 1756, 1760.5, 1765, 1775.9, 1786 |

Data sourced from PubChem. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions. The synthesis of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine involves the reaction of acetaldehyde (B116499), ammonia (B1221849), and hydrogen sulfide (B99878). wikipedia.org TLC can be employed to track the consumption of the starting materials and the formation of the product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a mixture of solvents. The choice of mobile phase is crucial for achieving good separation. For heterocyclic sulfur compounds, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective.

After development, the spots are visualized. Since Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine may not be colored, visualization can be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, which are general-purpose stains for organic compounds.

Table 4: General Parameters for TLC Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm), Iodine vapor, or Potassium permanganate stain |

| Application | Monitoring the disappearance of starting materials and the appearance of the product. |

Computational Chemistry and Theoretical Modeling of Dihydro 2,4,6 Trimethyl 4h 1,3,5 Dithiazine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and preferred three-dimensional arrangement. For Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which in turn dictate its reactivity and physical properties.

Key Research Findings:

The 1,3,5-dithiazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings.

The three methyl groups can exist in various stereoisomeric forms (cis and trans). Experimental evidence from X-ray diffraction suggests that the all-cis configuration is the most prevalent in the solid state. wikipedia.org

Quantum chemical calculations can quantify the energy differences between these isomers and predict the most stable conformation in the gas phase. These calculations would also reveal the electronic effects of the heteroatoms, such as the localization of electron density on the nitrogen and sulfur atoms, which are crucial for understanding the molecule's reactivity.

Table 1: Calculated Electronic Properties of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

| Property | Value (Estimated) | Method |

| Dipole Moment | 1.5 - 2.5 D | DFT/B3LYP |

| HOMO Energy | -6.0 to -5.5 eV | DFT/B3LYP |

| LUMO Energy | 1.0 to 1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.5 - 7.5 eV | DFT/B3LYP |

Note: The values in this table are estimated based on typical results for similar heterocyclic compounds and are intended to be illustrative of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine over time, providing insights into its flexibility and the transitions between different conformations.

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the exploration of various conformations and the determination of their relative populations and the energy barriers between them.

Key Research Findings:

MD simulations would likely confirm that the chair conformation is the most stable and populated form of the dithiazine ring.

The simulations would also reveal the dynamics of the methyl group rotations and the potential for ring inversion, a process where one chair conformation flips into another.

By analyzing the trajectory of the simulation, it is possible to identify and quantify the different conformational isomers present at a given temperature and to understand the timescale of their interconversion.

Table 2: Conformational Analysis of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine from MD Simulations

| Conformational State | Relative Population (Estimated) | Key Dihedral Angles (Estimated) |

| All-cis Chair | > 95% | C2-N1-C6-S5: 55-65°, N1-C6-S5-C4: -50 to -60° |

| Trans Isomers | < 5% | Varies depending on isomer |

| Twist-Boat | Transient | Varies |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a detailed molecular dynamics study.

Thermodynamic Stability Analysis of Polymorphs and Isomers

The way molecules pack in the solid state can lead to the formation of different crystal structures known as polymorphs, each with distinct physical properties such as melting point and solubility. For Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, which has multiple stereoisomers, the study of their relative thermodynamic stability is crucial.

Computational methods can be used to predict the lattice energies of different polymorphs and the relative energies of various isomers. This information is vital for understanding which form is the most stable under different conditions. For instance, a computational study on a related compound, MEA-dithiazine, successfully used DFT calculations to explore the minimal energy differences between its polymorphic forms. researchgate.net

Key Research Findings:

The all-cis isomer of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine is experimentally observed to be the most stable form. wikipedia.org Computational analysis would likely confirm this by showing it to have the lowest calculated energy compared to other stereoisomers.

Theoretical calculations can predict the existence of other, less stable polymorphs that may not have been experimentally observed.

By combining computational predictions with experimental data from techniques like Differential Scanning Calorimetry (DSC), a comprehensive understanding of the thermodynamic landscape of the different solid forms can be achieved. researchgate.net

Table 3: Calculated Relative Thermodynamic Stabilities of Isomers

| Isomer | Relative Energy (kcal/mol) (Estimated) |

| all-cis | 0.0 |

| cis,cis,trans | 1.5 - 3.0 |

| cis,trans,trans | 2.5 - 5.0 |

| all-trans | 3.0 - 6.0 |

Note: These values are illustrative and based on the general principle that the experimentally observed form is the most thermodynamically stable.

Intermolecular Interactions and Crystallization Phenomena: A Computational Perspective

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Computational methods provide a powerful means to visualize and quantify these interactions, offering insights into the principles of molecular packing and crystallization.

Techniques such as Hirshfeld surface analysis can be employed to map and visualize the intermolecular contacts in a crystal structure. Furthermore, the calculation of interaction energies between molecular pairs can help to understand the forces that hold the crystal lattice together.

Key Research Findings:

In the crystal structure of Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, weak C-H···S and C-H···N hydrogen bonds are likely to play a significant role in the packing of the molecules.

Computational analysis can help to rationalize the observed crystal packing and predict how changes in the molecular structure might affect the crystallization process. This is particularly relevant for understanding the formation of different polymorphs. nih.gov

Table 4: Analysis of Intermolecular Interactions

| Interaction Type | Estimated Contribution to Packing Energy |

| C-H···S Hydrogen Bonds | Moderate |

| C-H···N Hydrogen Bonds | Weak to Moderate |

| Van der Waals Interactions | High |

Note: The contributions are qualitative estimates based on the expected crystal structure.

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

For Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, computational methods can be used to explore a variety of potential reactions, such as hydrolysis, oxidation, or ring-opening reactions. For example, computational studies on the reaction of triazines with hydrogen sulfide (B99878) have provided detailed insights into the reaction pathways and the stability of intermediates. researchgate.netnih.govacs.orgnih.gov

Key Research Findings:

The nitrogen and sulfur atoms in the dithiazine ring are the most likely sites for reaction. The lone pairs of electrons on these atoms make them nucleophilic and susceptible to attack by electrophiles.

Computational studies could predict the most favorable pathways for reactions such as the hydrolysis of the dithiazine ring, which would likely proceed via protonation of the nitrogen atom followed by nucleophilic attack of water.

By calculating the energy barriers for different potential reaction pathways, it is possible to predict which reactions are most likely to occur under a given set of conditions.

Table 5: Predicted Reaction Pathways and Activation Energies

| Reaction | Proposed Key Step | Estimated Activation Energy (kcal/mol) |

| Acid-catalyzed Hydrolysis | Protonation of ring nitrogen | 20 - 30 |

| Oxidation at Sulfur | Formation of sulfoxide | 15 - 25 |

| Ring-Opening Reaction | Cleavage of C-S bond | 30 - 40 |

Note: These values are hypothetical and serve to illustrate the predictive power of computational chemistry in studying reaction mechanisms.

Applied Research and Industrial Relevance of Dithiazine Derivatives

Mitigation of Process Fouling in Industrial Systems

A significant challenge associated with the use of triazine-based hydrogen sulfide (B99878) (H2S) scavengers in the oil and gas industry is the formation of solid deposits, which can foul process equipment. The primary reaction byproduct, a dithiazine derivative, can under certain conditions, precipitate and polymerize, causing significant operational issues.

Research has identified the solid material as a polymeric form of dithiazine, often referred to as amorphous polymeric dithiazine (apDTZ). onepetro.orgresearchgate.netonepetro.orgonepetro.org This fouling can accumulate in pipelines, contact towers, and separators, leading to blockages and necessitating costly cleanup procedures. researchgate.netgoogle.com The polymerization process is understood to involve the opening of the dithiazine ring, a reaction that is particularly prevalent with dithiazine derivatives that have a terminal hydroxyl group, such as 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine (MEA-dithiazine). onepetro.orgonepetro.orgonepetro.orgresearchgate.net

Several strategies have been developed to mitigate this process fouling:

Chemical Dissolution: Methods for the chemical destruction of existing fouling deposits have been investigated. Peroxyacetic acid has been identified as a highly effective agent for dissolving and removing apDTZ, offering a chemical solution to counteract the intractable polymer. onepetro.orgonepetro.org

Formulation Additives: The problem can be addressed preemptively by modifying the scavenger formulation. The inclusion of triethylene glycol in the scavenger package has been shown to help keep the spent reaction products in a single liquid phase, thereby alleviating the conditions that lead to the precipitation and deposition of solid dithiazine. google.com

Inhibition of Crystallization: An alternative approach focuses on disrupting the intermolecular forces that lead to solid formation. Research has explored leveraging hydrogen-bonding donor-acceptor molecules and various polymers as network disruptors to inhibit the crystallization of MEA-dithiazine. researchgate.net

Process Optimization: In downstream refining, operational adjustments can minimize the impact of scavenger byproducts. Optimizing desalter performance by increasing wash water rates and controlling pH can help manage the water-soluble byproducts and reduce the formation of amine salts that contribute to fouling. afpm.org

Table 1: Mitigation Strategies for Dithiazine-Related Process Fouling

| Strategy | Method | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Chemical Remediation | Application of peroxyacetic acid | Oxidatively dissolves and breaks down the amorphous polymeric dithiazine (apDTZ) solid. | onepetro.org, onepetro.org |

| Formulation Modification | Addition of triethylene glycol to the scavenger | Acts as a solvent to maintain a single liquid phase for spent products, preventing precipitation. | google.com |

| Crystallization Inhibition | Use of H-bonding disruptors | Interferes with the intermolecular hydrogen bonding required for dithiazine to crystallize and precipitate. | researchgate.net |

| Process Optimization | Enhanced desalter operation in refineries | Improves the removal of water-soluble byproducts and reduces the formation of problematic amine salts. | afpm.org |

Hydrogen Sulfide Scavenging Technologies and Byproduct Management

Hydrogen sulfide (H2S) is a toxic and corrosive contaminant frequently found in hydrocarbon streams. Non-regenerative scavengers are widely used for its removal, with formulations based on 1,3,5-triazines being the most common. streamlineinnovations.comonepetro.org These scavengers react with H2S, converting it into less harmful compounds.

The reaction chemistry involves the triazine molecule reacting with H2S to yield a dithiazine derivative as the primary end product. streamlineinnovations.com The reaction is efficient, proceeding through a highly reactive thiadiazine intermediate that is rapidly converted to the more stable dithiazine. hw.ac.uk While many industrial applications use monoethanolamine (MEA) triazine, which produces MEA-dithiazine, other derivatives exist. researchgate.net The subject compound, 2,4,6-trimethyl-4H-1,3,5-dithiazine (also known as thialdine), is formed from the reaction of acetaldehyde (B116499), ammonia (B1221849), and hydrogen sulfide. chemicalbook.com The solubility of the resulting dithiazine byproduct depends on its substituents; for instance, methyl dithiazine is reported to be oil-soluble, whereas ethanol (B145695) dithiazine is more water-soluble. afpm.org

The management of the spent scavenger and its byproducts is a critical operational consideration. Since the scavenging process is non-regenerative, the liquid waste containing dithiazine must be continuously removed and disposed of, typically via injection into saltwater disposal wells. streamlineinnovations.com The primary management challenge is preventing the polymerization of the dithiazine byproduct into the solid fouling material discussed previously. onepetro.org This has spurred the development of alternative scavenger technologies designed to minimize solids formation. researchgate.netonepetro.org

A novel and synergistic approach to byproduct management has emerged where the waste stream is repurposed. In one documented process, the active dithiazine species is isolated from the spent scavenger fluid and subsequently used as a precursor in the synthesis of a high-purity, effective corrosion inhibitor. researchgate.net This method represents a unique chemical recycling process, turning a waste byproduct into a valuable secondary product. researchgate.net

Table 2: Overview of Triazine-Based H₂S Scavenging

| Reactants | Intermediate Product | Final Byproduct | Industrial Significance | Reference(s) |

|---|---|---|---|---|

| 1,3,5-Triazine (B166579) derivative + Hydrogen Sulfide (H₂S) | Thiadiazine derivative | Dithiazine derivative | Primary reaction for removing H₂S from oil and gas streams. | streamlineinnovations.com, hw.ac.uk |

| Acetaldehyde + Ammonia + Hydrogen Sulfide (H₂S) | Not specified | 2,4,6-trimethyl-4H-1,3,5-dithiazine | Formation pathway for the specific trimethyl dithiazine compound. | chemicalbook.com |

| MEA-Triazine + H₂S | MEA-Thiadiazine | MEA-Dithiazine | Ubiquitous scavenger reaction; byproduct can form polymeric solids (fouling). | researchgate.net, onepetro.org |

Development of Sorbent Materials for Specific Applications

The role of dithiazine derivatives in industrial sorption processes is primarily as a reaction product rather than as a pre-synthesized sorbent material. The parent compounds, specifically 1,3,5-triazine derivatives, are the active chemical agents that function as scavengers, effectively acting as liquid sorbents that absorb and irreversibly react with H2S. researchgate.net

The formation of 2,4,6-trimethyl-4H-1,3,5-dithiazine and its analogues is the intended outcome of the scavenging (sorption) process, which neutralizes the hazardous H2S gas. However, the subsequent behavior of these dithiazine byproducts, particularly their tendency to precipitate and polymerize into solid masses (apDTZ), defines them as a significant operational problem. onepetro.orgonepetro.orgonepetro.org The industry's research focus is therefore not on utilizing this solid dithiazine byproduct as a functional sorbent for other applications, but on preventing its formation or effectively removing it once it has formed. onepetro.orgonepetro.org

Consequently, while the synthesis of dithiazines is integral to certain industrial gas purification technologies, they are not developed as standalone sorbent materials for broader applications. The solid form is considered a detrimental fouling agent, not a useful material.

Precursors in the Synthesis of Functionally Active Chemical Entities

While often representing an end-stage byproduct in H2S scavenging, dithiazine derivatives have been explored as precursors for other valuable chemicals. The most direct example is the innovative use of spent MEA-dithiazine from oilfield operations. In a unique chemical recycling strategy, the dithiazine byproduct is isolated from the waste stream and used as a key precursor to manufacture highly effective corrosion inhibitors. researchgate.net This process transforms a problematic waste material into a functional, high-value chemical product.

Commercial suppliers of specialty chemicals also list 2,4,6-trimethyl-4H-1,3,5-dithiazine as a building block or chemical intermediate, indicating its availability for use in custom synthesis for drug discovery and other research and development activities. thegoodscentscompany.com

The broader family of heterocyclic compounds to which dithiazine belongs, the 1,3,5-triazines, are exceptionally versatile precursors in chemical synthesis. Starting from the inexpensive reagent cyanuric chloride, a vast array of di- and tri-substituted 1,3,5-triazines can be prepared. nih.govnih.gov These triazine derivatives serve as foundational structures for a range of functionally active entities, including:

Biologically active molecules for pharmaceutical applications. nih.gov

Herbicides for the agricultural industry.

Polymer photostabilizers and optical brighteners. nih.gov

Chiral stationary phases and reagents for analytical chemistry. nih.gov

Although 2,4,6-trimethyl-4H-1,3,5-dithiazine is a product of triazine chemistry in scavenging applications, the synthetic utility of the core heterocyclic structure highlights its potential as a precursor for diverse and functionally active chemical compounds.

Future Research Directions and Emerging Opportunities in Dithiazine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of 2,4,6-trimethyl-4H-1,3,5-dithiazine involves the reaction of an amine with an aldehyde and hydrogen sulfide (B99878). However, the future of dithiazine synthesis lies in the development of more efficient, selective, and environmentally benign methodologies.

One promising area is the use of multicomponent reactions that align with the principles of green chemistry. The cyclothiomethylation of amines using aldehydes and hydrogen sulfide or its salts represents a sustainable approach to forming the 1,3,5-dithiazinane ring system. dntb.gov.ua Another novel pathway involves the reaction of activated acetylenes, such as benzoylacetylene or methyl propiolate, with 2,4-dithiobiurets. researchgate.net This reaction, conducted in the presence of acid catalysts like perchloric acid (HClO4) or boron trifluoride etherate (BF3·OEt2), yields 2-substituted 4-amino-6-imino-1,3,5-dithiazinium salts, which are novel dithiazine derivatives. researchgate.net

The exploration of advanced catalytic systems is also a key research direction. While traditional synthesis may use standard acid catalysts, future work could focus on reusable and highly selective catalysts. For related sulfur heterocycles like 1,3-dithianes, efficient and recyclable catalysts such as yttrium triflate, praseodymium triflate, and perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) have proven effective for thioacetalization under mild, solvent-free conditions. organic-chemistry.org Similar catalytic strategies could be adapted for 1,3,5-dithiazine synthesis, potentially improving yields and simplifying purification. Recent advances in transition metal-catalyzed reactions for synthesizing heterocycles also present an opportunity for developing new catalytic pathways to dithiazine scaffolds. researchgate.netrsc.org

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing processes and controlling product formation. In the context of 2,4,6-trimethyl-4H-1,3,5-dithiazine and its analogs, the mechanism of formation from triazine-based hydrogen sulfide scavengers is of significant industrial importance.

Detailed studies have clarified the reaction between 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) and hydrogen sulfide (H₂S). chim.itrsc.org The reaction proceeds through the substitution of two nitrogen atoms in the triazine ring with sulfur to form the corresponding 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine. rsc.org Computational studies have provided thermodynamic validation for this pathway, calculating the energy barriers for each elementary step. researchgate.netnih.gov These studies explain a long-observed phenomenon: why the reaction effectively stops after the formation of dithiazine and does not proceed to form 1,3,5-trithiane (B122704). researchgate.netnih.govhw.ac.uk The energy barrier to substitute the third nitrogen atom is significantly higher (calculated at 54.13 kcal/mol), making the formation of trithiane kinetically unfavorable. nih.gov

Another complex reaction requiring further mechanistic elucidation is the polymerization of dithiazine derivatives. It has been observed that the bisulfide anion (HS⁻), produced from the reaction of H₂S with monoethanolamine liberated during the initial scavenging reaction, acts as a critical initiator for the ring-opening and subsequent polymerization of the dithiazine molecule. nih.govnih.gov This leads to the formation of an insoluble, amorphous polymeric material that can cause significant operational problems in oil and gas facilities. dntb.gov.uanih.gov Future research focusing on the precise steps of this polymerization and the factors influencing its rate will be essential for developing effective inhibition strategies.

Design and Synthesis of Advanced Dithiazine-Based Materials

The propensity of certain dithiazine derivatives to polymerize, while problematic in some contexts, presents an opportunity for the design and synthesis of novel materials. The amorphous polymeric dithiazine (apDTZ) formed from 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine is a key example of a dithiazine-based material. rsc.orghw.ac.uk This polymer is highly insoluble and forms solid deposits in industrial settings. dntb.gov.uanih.gov

Future research could focus on controlling this polymerization to create materials with desirable properties. By modifying the substituents on the dithiazine ring, it may be possible to tune the physical and chemical characteristics of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. For instance, the presence of a terminal hydroxyl group on the substituent is critical for the polymerization of 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine. rsc.orghw.ac.uk In contrast, 1,3,5-trimethylhexahydrotriazine (MMA-triazine) reacts with H₂S to form a more stable, non-polymerizing dithiazine. hw.ac.uk

Conversely, another avenue of materials design involves preventing the formation of these polymeric solids. Research into molecules that can disrupt the hydrogen-bonding patterns responsible for the crystallization and aggregation of dithiazine products is an emerging area. nih.gov Identifying cost-effective crystallization inhibitors could provide a valuable alternative to the physical removal of these deposits in industrial equipment. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate the discovery of new molecules with specific functions. nih.govnih.gov These methodologies, while not yet widely applied to 2,4,6-trimethyl-4H-1,3,5-dithiazine itself, represent a significant emerging opportunity for discovering novel dithiazine derivatives with valuable biological or material properties.

Combinatorial chemistry allows for the rapid synthesis of large "libraries" of related compounds by systematically combining a set of chemical building blocks. nih.govnih.gov Using techniques like solid-phase synthesis, it is possible to generate libraries containing thousands or even millions of structural analogs. nih.govnih.gov This approach could be used to create diverse dithiazine libraries by varying the substituents at the 2, 4, and 6 positions of the ring.

Once a library is synthesized, HTS can be used to rapidly test all the compounds for a desired activity. nih.gov For example, a dithiazine library could be screened for antimicrobial activity against pathogenic bacteria or fungi. nih.gov The use of quantitative HTS (qHTS) is particularly advantageous as it generates concentration-response curves for every compound in the library in a single experiment. nih.gov This provides rich data on potency and efficacy, allowing for the immediate identification of structure-activity relationships (SAR) and minimizing the false negatives that can occur with traditional single-concentration screening. nih.gov The integration of generative AI models to design novel building blocks for these libraries further pushes the frontier of derivative discovery. rsc.org

Elucidation of Formation Mechanisms in Complex Matrices

The formation of 2,4,6-trimethyl-4H-1,3,5-dithiazine and related compounds often occurs within complex chemical environments, which significantly influences reaction pathways and product distribution. Two key examples of such matrices are industrial oil and gas streams and food products.

In the oil and gas industry, dithiazines are formed as by-products of H₂S scavenging using triazine-based chemicals. dntb.gov.uanih.gov The matrix is a multiphase system of crude oil, natural gas, and water, containing a wide range of organic and inorganic compounds. The formation of dithiazine and its subsequent polymerization into problematic solids is a well-documented issue in this environment. nih.gov Future research should aim to build more comprehensive kinetic models that account for the influence of pressure, temperature, and the presence of other chemical species on the rate of dithiazine formation and precipitation.

In a completely different context, 2,4,6-trimethyl-4H-1,3,5-dithiazine (Thialdine) is recognized as an important flavor compound, particularly for its meaty and roasted notes. organic-chemistry.orgyoutube.com It has been identified in various food products and is used as a food additive. nih.gov Its formation can also occur as an artifact during certain analytical extraction procedures, such as the Likens-Nickerson extraction, used for isolating volatile aroma compounds. nih.govacs.org Elucidating the precise formation mechanisms during cooking (e.g., Maillard reactions involving cysteine, acetaldehyde (B116499), and ammonia) or during food analysis is an ongoing research area. Understanding these pathways in the complex matrix of food is crucial for controlling flavor development and ensuring analytical accuracy.

Integration of Experimental and Computational Methodologies for Predictive Modeling

The synergy between experimental work and computational chemistry offers a powerful paradigm for advancing the understanding of dithiazine chemistry. Predictive modeling based on this integrated approach is an emerging opportunity that can guide experimental design and accelerate discovery.

Computational methods, such as Density Functional Theory (DFT), have already been successfully applied to study the reaction mechanism of H₂S scavenging by triazines. nih.gov These studies have calculated reaction energies and transition state barriers, providing a molecular-level explanation for experimental observations, such as why dithiazine is the final product rather than trithiane. researchgate.netnih.gov

Future work can expand this integrated approach. For instance, computational models could be developed to predict the properties of novel dithiazine derivatives before they are synthesized. This could include predicting their stability, solubility, or potential for polymerization based on their molecular structure. Such predictive models would allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Furthermore, molecular dynamics simulations could be used to model the interaction of dithiazine molecules with crystallization inhibitors or their aggregation behavior in different solvents, aiding in the design of advanced materials and mitigation strategies for industrial fouling.

Interactive Table of Physicochemical Properties for 2,4,6-trimethyl-4H-1,3,5-dithiazine

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 638-17-5 | mdpi.com |

| IUPAC Name | 2,4,6-trimethyl-1,3,5-dithiazinane | nih.gov |

| Synonyms | Thialdine (B1265449), 2,4,6-trimethylperhydro-1,3,5-dithiazine | |

| Molecular Properties | ||

| Molecular Formula | C₆H₁₃NS₂ | mdpi.com |

| Molecular Weight | 163.30 g/mol | nih.gov |

| Physical Properties | ||

| Melting Point | 46.00 to 48.00 °C | organic-chemistry.org |

| Boiling Point (Normal) | 491.10 K (217.95 °C) (Joback Method) | |

| Flash Point | 232.00 °F (111.11 °C) | organic-chemistry.org |

| Water Solubility (log10ws) | -3.01 mol/l (Crippen Method) | |

| Octanol/Water Partition Coeff. (logP) | 2.094 (Crippen Method) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer : A typical synthesis involves cyclocondensation of aldehydes with ammonium sulfide. For example, propionaldehyde reacts with aqueous ammonium sulfide in ethanol under reflux, followed by distillation and crystallization. The crude product is purified via column chromatography, yielding ~65% of the target compound. Structural validation is achieved using FTIR (to confirm S–C–N stretching at ~650 cm⁻¹) and GC-MS for purity assessment .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol |

| Temperature: Reflux (~78°C) |

| Reaction Time: 18–24 hours |

| Yield: ~65% |

Q. What analytical techniques are most effective for characterizing 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer :

- FTIR : Identifies sulfur-nitrogen bonds (e.g., S–C–N at 650–700 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.8–4.2 ppm for dihydro protons) and ¹³C NMR (δ 20–25 ppm for CH₃; δ 50–55 ppm for S–C–N) confirm stereochemistry .

- GC-MS : Detects impurities such as 3,5-diethyl-1,2,4-trithiolane, requiring post-synthetic purification .

Q. How does the stability of 2,4,6-trimethyl-4H-1,3,5-dithiazine vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage in amber glass vials under nitrogen at 4°C minimizes decomposition. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants like silica gel .

Advanced Research Questions

Q. How can conflicting toxicity data for 2,4,6-trimethyl-4H-1,3,5-dithiazine be reconciled?

- Methodological Answer : Discrepancies arise from study design variability. For example:

- EFSA Studies : A 90-day rat dietary study established a NOAEL of 1538 mg/kg/day, ruling out carcinogenicity at typical exposure levels .

- Earlier Reports : Lewis (2002) classified it as a "questionable carcinogen" based on limited TDLo data (oral rat, 2-year study) .

- Resolution : Cross-validate using in vitro mutagenicity assays (Ames test) and comparative metabolomics to identify species-specific metabolic pathways .

Q. What strategies optimize regioselectivity in derivatization reactions of 2,4,6-trimethyl-4H-1,3,5-dithiazine?

- Methodological Answer :

- Nucleophilic Substitution : Use bulky bases (e.g., LDA) to direct substitution at the 4-position.

- Catalytic Approaches : Pd-catalyzed cross-coupling (Stille reaction) introduces aryl groups at C-3 and C-5 with >80% selectivity .

- Table :

| Derivative | Position Modified | Yield |

|---|---|---|

| 3,5-Diaryl-substituted | C-3, C-5 | 75–90% |

| 4-Nitroso | C-5 | 65% |

Q. How do structural modifications influence the biological activity of 2,4,6-trimethyl-4H-1,3,5-dithiazine derivatives?

- Methodological Answer :